Cyclopropylamine
Overview
Description
Cyclopropylamine is a primary aliphatic amine with the molecular formula C₃H₇N. It consists of a cyclopropane ring bearing a single amino substituent. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications .
Mechanism of Action
Target of Action
Cyclopropylamine, also known as Cyclopropanamine, primarily targets cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of organic substances and the biosynthesis of lipids, steroids, and other vital molecules .
Mode of Action
This compound interacts with its targets through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring , leading to covalent modification of the enzyme . This process results in the inactivation of cytochrome P450 enzymes .
Biochemical Pathways
It is known that the compound acts as amechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans . This suggests that it may influence pathways related to the metabolism of certain amino acids.
Pharmacokinetics
Given its small molecular weight (5709 g/mol) and its liquid form , it can be inferred that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inactivation of cytochrome P450 enzymes . This can have significant downstream effects, potentially influencing a wide range of biological processes given the central role of these enzymes in various metabolic pathways.
Biochemical Analysis
Biochemical Properties
Cyclopropylamine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, notably cytochrome P450 enzymes . This compound inactivates cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . It is also a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with cytochrome P450 enzymes. By inactivating these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the synthesis of novel this compound vitamin D-like CYP24A1 inhibitors .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to cytochrome P450 enzymes, leading to their inactivation . This binding interaction involves an initial one-electron oxidation at nitrogen, followed by the breaking of the cyclopropane ring, which results in the covalent modification of the enzyme . This process can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been used in the synthesis of novel this compound vitamin D-like CYP24A1 inhibitors, which have been tested in cell-free assays
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylamine can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia in the presence of a dehydrating agent. Another method includes the reduction of cyclopropyl cyanide using lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is often produced via the Hoffmann rearrangement of cyclopropylcarboxamide. This process involves the treatment of cyclopropylcarboxamide with bromine and a strong base, such as sodium hydroxide, to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclopropylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to this compound oxide using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to cyclopropylmethanamine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products:
Oxidation: this compound oxide.
Reduction: Cyclopropylmethanamine.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Cyclopropylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: this compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: this compound is used in the production of agrochemicals, such as herbicides and insecticides
Comparison with Similar Compounds
Cyclobutylamine: Similar in structure but with a four-membered ring.
Cyclopentylamine: Contains a five-membered ring.
Cyclohexylamine: Features a six-membered ring.
Comparison: Cyclopropylamine is unique due to its three-membered ring, which imparts significant ring strain and reactivity compared to its larger ring analogs. This ring strain makes this compound more reactive in certain chemical reactions, providing distinct advantages in synthetic applications .
This compound’s unique structural and chemical properties make it a valuable compound in various fields, from organic synthesis to pharmaceutical research. Its ability to undergo diverse chemical reactions and its role in enzyme inhibition highlight its significance in scientific research and industrial applications.
Properties
IUPAC Name |
cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDQJBWANPRPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061099 | |
Record name | Cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765-30-0 | |
Record name | Cyclopropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cyclopropanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PR8XTH1X1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cyclopropylamine acts as a mechanism-based inhibitor of MAO. Upon oxidation by the enzyme, a reactive this compound radical cation is formed. This radical undergoes ring opening to generate a carbon-centered radical that then attacks the enzyme's active site, leading to irreversible inactivation. [, , ]
A: Similar to MAO, this compound derivatives can irreversibly inhibit the histone demethylase LSD1. This inhibition is time-dependent and likely involves the formation of a reactive intermediate that covalently modifies the FAD cofactor within the LSD1 active site. [, ]
A: The molecular formula of this compound is C3H7N, and its molecular weight is 57.10 g/mol. [, ]
A: Yes, the microwave spectrum of this compound provides information about its conformational preferences, dipole moment, and quadrupole coupling constants. The nitrogen-14 quadrupole coupling constants have been accurately determined. [, ]
A: Yes, studies have shown that this compound can be grafted onto silicon (100) hydride surfaces using UV photoionization. This process leads to the formation of thin films with varying hydrophilicity depending on the grafting conditions. []
A: Yes, computational studies have been used to investigate the conformational preferences and basicity of fluorinated cyclopropylamines. These studies have shown that the fluorine substituent significantly influences the electronic structure and basicity of the amine group. [, ]
A: Studies on trans-2-phenylthis compound (tranylcypromine) analogues have shown that the stereochemistry of the cyclopropyl ring and substituents significantly influences their potency and selectivity for MAO-A and MAO-B. [, , ]
A: Yes, the rate of P450 inactivation by cycloalkylamines decreases as the ring size increases. This observation is consistent with the relative rates of ring opening for cycloalkyl-substituted aminium radicals. []
A: DCPA exhibits chemical instability and high aqueous solubility, which complicates its preparation, isolation, and purification. Innovative isolation procedures have been developed to address these challenges and minimize palladium residue. []
A: Risk assessment methodologies have been applied to this compound production to identify potential hazards and implement appropriate safety measures. These measures aim to minimize risks associated with handling and processing this compound. []
A: Yes, the oxidation of this compound derivatives by different enzymes can lead to distinct metabolic products. For example, while horseradish peroxidase oxidation of N-cyclopropyl-N-methylaniline results in ring-opened products, P450 oxidation yields cyclopropanone hydrate. [, ]
A: Yes, synthetic efforts have focused on preparing sugar derivatives bearing this compound moieties, and their biological activities are currently under investigation. []
A: Yes, the behavioral effects of the enantiomers of trans-2-(2,5-dimethoxy-4-methylphenyl)this compound (DMCPA) have been studied in cats and mice. The (-) enantiomer shows selective behavioral effects and elicits hyperthermia in rabbits. []
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